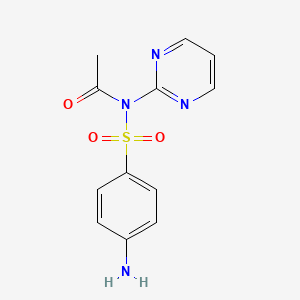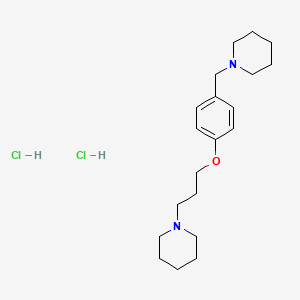
1-(4-(3-(Piperidin-1-yl)propoxy)benzyl)piperidine dihydrochloride
Overview
Description
1-(4-(3-(Piperidin-1-yl)propoxy)benzyl)piperidine dihydrochloride is a chemical compound with the molecular formula C20H34Cl2N2O. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Mechanism of Action
Target of Action
It is known that this compound has a significant impact on certain biochemical pathways .
Mode of Action
It is suggested that the compound has the ability to bind to certain targets and inhibit their activation .
Biochemical Pathways
It is known that the compound can inhibit the activation of certain targets, which likely affects downstream biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of JNJ-5207852 include high gastrointestinal absorption and permeability across the blood-brain barrier. It is also a substrate for P-glycoprotein (P-gp), an important protein involved in drug transport. The compound is an inhibitor of cytochrome P450 2D6 (CYP2D6) and CYP3A4, two key enzymes involved in drug metabolism . These properties can significantly impact the bioavailability of the compound.
Result of Action
The result of JNJ-5207852’s action is the inhibition of the activation of its target, which can lead to changes at the molecular and cellular levels . The specific effects depend on the nature of the target and the biochemical pathways involved.
Action Environment
The action of JNJ-5207852 can be influenced by various environmental factors. For example, the compound’s stability and efficacy can be affected by storage conditions . Furthermore, the compound’s interaction with its target and its pharmacokinetic properties can be influenced by factors such as the physiological state of the body and the presence of other substances .
Biochemical Analysis
Biochemical Properties
JNJ-5207852 (dihydrochloride) interacts with the histamine H3 receptor, a G-protein coupled receptor found in the central nervous system . The compound has high affinity for this receptor, with pKi values of 8.9 and 9.24 for rat and human H3 receptors respectively . The nature of these interactions is antagonistic, meaning that the compound blocks the action of histamine at the H3 receptor .
Cellular Effects
In cellular processes, JNJ-5207852 (dihydrochloride) influences cell function by modulating the activity of the histamine H3 receptor . This receptor plays a role in various cellular processes, including cell signaling pathways and gene expression . By blocking the action of histamine at the H3 receptor, JNJ-5207852 (dihydrochloride) can alter these processes .
Molecular Mechanism
The molecular mechanism of action of JNJ-5207852 (dihydrochloride) involves binding to the histamine H3 receptor and preventing the action of histamine . This leads to changes in cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
In animal models, JNJ-5207852 (dihydrochloride) has been shown to increase wakefulness and decrease REM sleep and slow-wave sleep at dosages of 1-10mg/kg . The effects of different dosages and any potential toxic or adverse effects at high doses are not currently available in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(Piperidin-1-yl)propoxy)benzyl)piperidine dihydrochloride typically involves the reaction of piperidine with benzyl chloride derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(Piperidin-1-yl)propoxy)benzyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride derivatives in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce piperidine derivatives with reduced functional groups .
Scientific Research Applications
1-(4-(3-(Piperidin-1-yl)propoxy)benzyl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Piperidine derivatives are explored for their potential therapeutic applications, including as analgesics, antipsychotics, and antihistamines.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
1-(4-(3-(Piperidin-1-yl)propoxy)benzyl)piperidine: A similar compound without the dihydrochloride salt form.
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: Another piperidine derivative with different substituents
Uniqueness
1-(4-(3-(Piperidin-1-yl)propoxy)benzyl)piperidine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
1-[3-[4-(piperidin-1-ylmethyl)phenoxy]propyl]piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O.2ClH/c1-3-12-21(13-4-1)16-7-17-23-20-10-8-19(9-11-20)18-22-14-5-2-6-15-22;;/h8-11H,1-7,12-18H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLXSVVZCGBIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


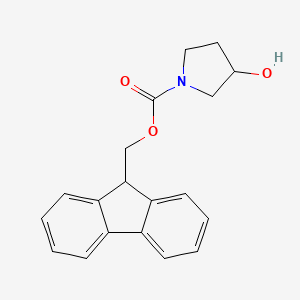
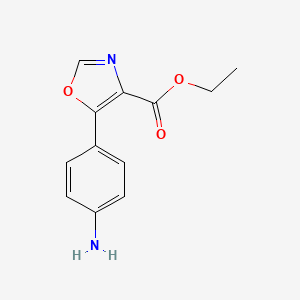
![2-Chlorobenzo[d]oxazol-5-ol](/img/structure/B3179199.png)

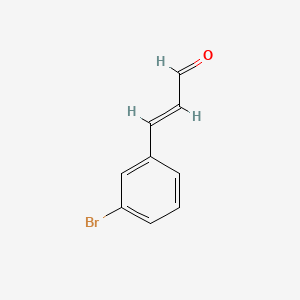
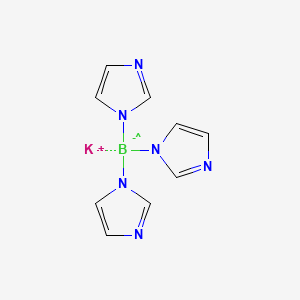
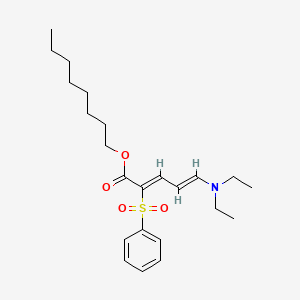
![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B3179261.png)
![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)
![N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B3179278.png)

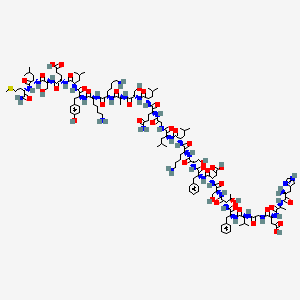
![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B3179296.png)
